molecular formula C19H19N5O3 B12179094 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide

Cat. No.: B12179094
M. Wt: 365.4 g/mol
InChI Key: HEVRCJVRFBZKPT-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide is a hybrid molecule featuring two pharmacophoric motifs: a 1H-indole-2-carboxamide group and a pyridin-4-ylmethyl-substituted ethanediamide scaffold. The indole moiety, a privileged structure in medicinal chemistry, is linked via a carbonylaminoethyl spacer to the ethanediamide core, which is further functionalized with a pyridin-4-ylmethyl group.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-4-ylmethyl)oxamide

InChI

InChI=1S/C19H19N5O3/c25-17(16-11-14-3-1-2-4-15(14)24-16)21-9-10-22-18(26)19(27)23-12-13-5-7-20-8-6-13/h1-8,11,24H,9-10,12H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

HEVRCJVRFBZKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyridine derivative through a series of amide bond formations. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Both the indole and pyridine rings can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a wide range of substituted indole and pyridine compounds.

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism by which N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-4-ylmethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The indole and pyridine moieties can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Indole Position Pyridine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide 2-yl Pyridin-4-ylmethyl ~450 (estimated) Not reported Ethanediamide, indole-2-carboxamide Target
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide 3-yl None ~400 (estimated) Not reported Biphenyl, fluorine substituent
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine N/A Chloro, substituted phenyl 466–545 268–287 Chloropyridine, aryl substituents
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide N/A 4-methylpyridin-2-yl Not reported Not reported Pyrimidine, thioether

Key Observations :

  • Indole Position : The target compound’s indole-2-yl group distinguishes it from analogs like , which features indole-3-yl. The 2-yl position may alter electronic properties and binding modes due to differences in hydrogen bonding or steric effects.
  • Pyridine Functionalization : The pyridin-4-ylmethyl group in the target compound contrasts with substituents in (chloro, aryl) and (methylpyridin-2-yl). A 4-pyridyl group may enhance water solubility compared to hydrophobic aryl substituents.

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs in exhibit higher melting points (268–287°C) due to crystalline aryl-pyridine frameworks, whereas the target compound’s ethanediamide linker may reduce crystallinity, lowering its melting point.
  • Spectroscopic Data :
    • 1H NMR : Indole NH protons in the target compound would resonate near δ 10–11 ppm, similar to . Pyridin-4-ylmethyl protons may appear as a singlet near δ 8.5–9.0 ppm, distinct from the split signals of substituted pyridines in .
    • IR : The carbonyl stretching frequencies (amide I band ~1650 cm⁻¹) would align with data in , but the absence of thioether or fluorine groups (cf. ) simplifies the spectrum.

Biological Activity

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide is a synthetic compound that combines an indole moiety with a pyridine group, potentially endowing it with significant biological activity. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H19N5O3
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-4-ylmethyl)oxamide

Structural Features

The unique combination of the indole and pyridine structures suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects. The indole structure is well-known for its role in numerous biological systems, while the pyridine moiety can enhance binding to enzymes and receptors.

PropertyValue
Molecular FormulaC19H19N5O3
Molecular Weight365.4 g/mol
IUPAC NameN-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-4-ylmethyl)oxamide
InChI KeyHEVRCJVRFBZKPT-UHFFFAOYSA-N

Pharmacological Properties

Preliminary studies indicate that compounds similar to this compound may exhibit:

  • Anti-inflammatory effects : Indole derivatives are known for their ability to modulate inflammatory pathways.
  • Anticancer properties : The compound's structure suggests potential efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The indole and pyridine moieties may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could bind to receptors, altering their signaling pathways.

Study on Indole Derivatives

A study on related indole derivatives revealed significant activity against Hepatitis C Virus (HCV), with compounds exhibiting EC50 values as low as 0.17 μM. These findings suggest that the indole structure is crucial for antiviral activity, which may be applicable to this compound as well .

Anti-inflammatory Activity

Research has shown that certain indole-based compounds can inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. For instance, specific derivatives demonstrated up to 77% suppression of IL-1β release in macrophages at concentrations of 10 µM . This mechanism could be relevant for understanding the anti-inflammatory potential of this compound.

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